molecular formula C6H12O6 B1359870 D-Mannose CAS No. 530-26-7

D-Mannose

Cat. No.: B1359870
CAS No.: 530-26-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QTVWNMPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose is an aldohexose and a C-2 epimer of glucose, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.156 g·mol⁻¹ . It is a naturally occurring monosaccharide that is absorbed but not metabolized by the human body and is efficiently excreted in urine . This compound is a crucial monosaccharide in the biosynthetic pathways of N-linked glycosylation, a fundamental post-translational modification of proteins . In research, this compound is widely used to study its anti-adhesive properties against uropathogenic bacteria, primarily Escherichia coli (UPEC) . The mechanism of action is based on a physical, competitive inhibition process: this compound saturates the FimH adhesin located at the tip of type 1 pili on UPEC, thereby blocking the bacteria's ability to adhere to mannosylated uroplakin receptors on the urothelium . This FimH binding occurs via reversible hydrophobic/hydrophilic interactions, such as hydrogen bonds and van der Waals forces, without altering protein conformation or inducing a pharmacological effect . Beyond its role in studying bacterial adhesion, this compound is an important reagent in food science, glycobiology, and biotechnology, serving as a starting material for synthesizing more complex molecules and studying metabolic pathways like the phosphomannose isomerase pathway . This product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QTVWNMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337491
Record name D-Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name D-Mannose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13971
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000002 [mmHg]
Record name D-Mannose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13971
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

530-26-7, 31103-86-3, 3458-28-4
Record name D-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-mannose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-mannopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions: D-mannose undergoes various chemical reactions, including isomerization, epimerization, and oxidation.

Common Reagents and Conditions:

Major Products:

    D-mannonic acid: Produced through the oxidation of this compound.

    D-mannitol: A sugar alcohol derived from the reduction of this compound, commonly used as a sweetener and in medical applications.

Scientific Research Applications

D-Mannose is a monosaccharide with several applications across the food, pharmaceutical, and research industries . It is a C-2 epimer of D-glucose and can be sourced from plants and microorganisms .

Scientific Research Applications

UTI Prevention
this compound shows promise in preventing recurrent urinary tract infections (UTIs) by preventing bacteria from adhering to the urothelium . this compound prevents FimH-mediated bacterial adhesion to the bladder wall through a competitive inhibition mechanism . In the urine, E. coli adheres to this compound due to the structural similarity between this compound and urothelial mannosylated receptors exposed by the epithelium of the urinary tract . By binding free this compound, bacteria are blocked in the urine and then eliminated .

A randomized clinical trial with 308 women showed that daily prophylaxis with 2g of this compound powder significantly reduced the risk of recurrent UTIs compared to no prophylaxis . The recurrence rate was 14.6% in the this compound group versus 60.8% in the no prophylaxis group . this compound was as effective as Nitrofurantoin, a commonly used antibiotic, in preventing recurrent UTIs, with fewer side effects reported in the this compound group .

A systematic review and meta-analysis comparing this compound with a placebo for rUTI resulted in a pooled relative risk for rUTI of 0.23 (95% CI 0.14–0.37; heterogeneity = 0%; this compound: n = 125, placebo: n = 123) . The pooled relative risk of rUTI comparing this compound with preventive antibiotics was 0.39 (95% CI 0.12–1.25; heterogeneity = 88%; this compound: n = 163, antibiotics: n = 163) .

A randomized clinical trial is underway to determine if this compound taken for 6 months reduces the proportion of women with recurrent urinary tract infections .

This compound has no bacteriostatic or bactericidal activity and does not modify the bacterial cell; thus, it does not interfere with the action of antibiotics . The dosages of this compound used in clinical practice do not affect E. coli metabolism and growth and do not modify bacterial adhesiveness, indicating that long-term use of this compound is safe .

Other Applications
this compound is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries as a dietary supplement, a starting material for synthesizing drugs, and to block colonization in animal feeds . this compound is a glyconutrient with high research value in basic science because of its structure and function .

This compound characteristics

PropertyDescription
TypeMonosaccharide, C-2 epimer of D-glucose
SourcesPlants and microorganisms
Mechanism of ActionInhibits bacterial adherence to uroepithelial cells by binding to a site on the tip of the fimbria . this compound exerts a urothelial barrier function, inhibiting the adhesion of bacteria to the urothelium. Binding free this compound, bacteria are blocked in the urine and then eliminated by the urinary tract .
SafetyLong-term use is considered safe as it does not affect E. coli metabolism, growth, or bacterial adhesiveness .
BenefitsEffective in preventing recurrent UTIs . May be useful in the treatment of UTI/cystitis symptoms . Does not exhibit bacteriostatic or bactericidal activity, thus not interfering with antibiotics . Does not affect antibiotic resistance . Comparable efficacy to antibiotics in preventing recurrent UTIs, with fewer side effects .
Potential RoleThis compound could play a role as an immune modulator .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound D-Glucose D-Fructose
Epimeric Relationship C-2 epimer of glucose Parent compound Ketose isomer of glucose
Ring Structure Pyranose (6-membered) Pyranose (6-membered) Furanose (5-membered)
Binding Specificity Binds FimH adhesins No direct FimH affinity Weak FimH binding
Metabolic Role Limited glycolysis participation Primary energy source Converted to glucose in liver
Clinical Use UTI prevention, metabolic therapy Diabetes management Sweetener, low glycemic index

Key Differences :

  • Epimerization: this compound and D-Glucose differ only at the C-2 position, yet this minor structural change drastically alters their biological roles. This compound is poorly metabolized in glycolysis, making it suitable for long-term UTI prophylaxis without affecting blood sugar levels .

Functional Analogues in UTI Prevention

Table 2: Clinical Efficacy in UTI Management

Compound Mechanism of Action Relative Risk (RR) of rUTI Side Effects
This compound FimH adhesion inhibition 0.23 vs. placebo Mild diarrhea
Cranberry Proanthocyanidins Bacterial anti-adhesion 0.68 vs. placebo Gastrointestinal upset
Nitrofurantoin Bactericidal antibiotic 0.39 vs. This compound Resistance risk, nausea

Key Findings :

  • Efficacy: this compound outperforms cranberry products (RR 0.23 vs.
  • Safety: Unlike nitrofurantoin, this compound lacks systemic toxicity and resistance concerns, though its long-term effects require further study .

Other Therapeutic Compounds

D-Psicose and D-Allose

    Biological Activity

    D-Mannose is a naturally occurring monosaccharide closely related to glucose, primarily known for its role in preventing urinary tract infections (UTIs) and its potential therapeutic applications in various biological processes. This article explores the biological activity of this compound, supported by recent research findings, clinical studies, and data tables summarizing key results.

    Overview of this compound

    This compound is an epimer of glucose at the C-2 position and is found in nature as a component of mannan polysaccharides. It has garnered attention for its low-caloric value and non-toxic properties, making it suitable for use in food, medicine, and cosmetics. Its physiological benefits include:

    • Prevention of UTIs : this compound inhibits bacterial adhesion to the urinary tract.
    • Immunomodulation : It may enhance immune responses and reduce inflammation.
    • Metabolic Regulation : this compound can influence glucose metabolism and may be beneficial in conditions like diabetes.

    The primary mechanism by which this compound exerts its effects is through competitive inhibition of bacterial adhesion. It binds to the fimbriae of uropathogenic Escherichia coli (UPEC), preventing these bacteria from adhering to the urothelium and thus reducing the incidence of UTIs . Additionally, recent studies indicate that this compound can modulate metabolic pathways by competing with glucose for transporters, potentially leading to altered cellular responses during infections .

    Efficacy in Preventing UTIs

    A systematic review and meta-analysis evaluated the effectiveness of this compound in preventing recurrent UTIs compared to placebo and antibiotics. Key findings included:

    • Relative Risk Reduction : The pooled relative risk of UTI recurrence with this compound compared to placebo was 0.23 (95% CI: 0.14-0.37), indicating a significant protective effect .
    • Comparison with Antibiotics : The relative risk when comparing this compound to antibiotics was 0.39 (95% CI: 0.12-1.25), suggesting comparable efficacy with fewer side effects .

    Case Studies

    • Domenici et al. Study :
      • Participants : 43 women with acute uncomplicated UTIs.
      • Dosage : 1.5 g of this compound twice daily for three days, followed by daily prophylaxis.
      • Results : After three days, 85.7% reported symptom resolution compared to lower rates in groups receiving antibiotics or other treatments .
    • MERIT Study :
      • A randomized controlled trial assessing this compound's cost-effectiveness over six months among women with recurrent UTIs.
      • Primary outcomes included medical attendances due to UTI symptoms, aiming for a 50% reduction in recurrence rates .

    Data Summary

    The following table summarizes key clinical findings regarding the efficacy of this compound:

    StudyPopulationInterventionOutcome MeasureResults
    Domenici et al.43 women with UTI1.5 g this compoundSymptom resolution after 3 days85.7% healed
    Systematic ReviewAdult womenThis compound vs placeboUTI recurrence rateRR 0.23 (95% CI: 0.14-0.37)
    MERIT Study508 womenDaily this compound vs placeboMedical attendances due to UTI symptomsOngoing study

    Safety and Side Effects

    This compound is generally well-tolerated with minimal side effects reported, primarily gastrointestinal issues such as diarrhea occurring in a small percentage of users . This safety profile makes it an attractive alternative to traditional antibiotic prophylaxis.

    Q & A

    Basic: What experimental models are most effective for studying D-Mannose's mechanism of action in bacterial adhesion inhibition?

    Answer:

    • In vitro models : Use uroepithelial cell lines (e.g., T24 bladder cells) co-cultured with uropathogenic E. coli (UPEC) to quantify bacterial adhesion via colony-forming unit (CFU) counts or fluorescence microscopy .
    • In vivo models : Employ murine urinary tract infection (UTI) models with controlled this compound dosing. Measure bacterial load in bladder/kidney homogenates and assess inflammatory markers (e.g., IL-6, TNF-α) .
    • Controls : Include mannose-free groups and competitive inhibitors (e.g., methyl-α-D-mannopyranoside) to validate specificity .

    Basic: How to standardize this compound dosage in preclinical studies to ensure reproducibility?

    Answer:

    • Dose-response curves : Conduct pilot studies to identify the half-maximal inhibitory concentration (IC₅₀) using bacterial adhesion assays. Typical ranges: 0.1–10 mM for in vitro, 100–500 mg/kg for rodent models .
    • Administration routes : For oral studies, use gavage or dietary supplementation. Measure serum and urinary mannose levels via HPLC to confirm bioavailability .
    • Documentation : Report purity, source (e.g., Sigma-Aldrycht), and storage conditions to minimize batch variability .

    Advanced: How to resolve contradictions in clinical trial data on this compound efficacy for recurrent UTIs?

    Answer:

    • Systematic review framework : Apply PICOT criteria to filter studies by population (e.g., postmenopausal women), intervention (daily dosage), and outcome (UTI recurrence rate) .
    • Meta-analysis : Use random-effects models to account for heterogeneity. Stratify by confounding variables (e.g., diabetes status, antibiotic use) .
    • Sensitivity analysis : Exclude low-quality trials (e.g., those lacking placebo controls) to assess robustness .

    Advanced: What methodologies are optimal for investigating this compound's synergistic effects with antibiotics?

    Answer:

    • Checkerboard assays : Test fractional inhibitory concentration (FIC) indices of this compound combined with nitrofurantoin or fosfomycin against UPEC .
    • Time-kill curves : Evaluate bactericidal synergy over 24 hours using plate counts .
    • Transcriptomic analysis : Perform RNA sequencing on bacteria exposed to combinations to identify pathways affected (e.g., biofilm formation genes) .

    Advanced: How to design longitudinal studies assessing long-term this compound safety and microbiota impact?

    Answer:

    • Cohort design : Follow participants for 12–24 months with quarterly urine/blood samples. Track UTI incidence, renal function (e.g., eGFR), and gut microbiota diversity via 16S rRNA sequencing .
    • Control for confounders : Adjust for diet, antibiotic exposure, and comorbidities using multivariate regression .
    • Ethical considerations : Obtain IRB approval and include withdrawal criteria for adverse events (e.g., gastrointestinal distress) .

    Advanced: What statistical approaches address high variability in this compound pharmacokinetic studies?

    Answer:

    • Mixed-effects models : Account for inter-individual variability in absorption rates using covariates like age, BMI, and renal function .
    • Bayesian hierarchical models : Estimate population parameters (e.g., clearance rates) from sparse sampling data .
    • Power analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., α=0.05, power=0.8) .

    Basic: How to validate this compound purity and stability in experimental preparations?

    Answer:

    • Chromatographic methods : Use HPLC with refractive index detection or GC-MS to quantify mannose content and detect contaminants (e.g., glucose) .
    • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via loss of efficacy in bacterial inhibition assays .

    Advanced: What in silico tools predict this compound interactions with host receptors or microbial targets?

    Answer:

    • Molecular docking : Use AutoDock Vina to model binding affinities between this compound and FimH adhesins or TLR4 receptors .
    • MD simulations : Run GROMACS simulations to assess binding stability under physiological conditions (e.g., urinary pH) .
    • Bioinformatics : Mine existing databases (e.g., KEGG, STRING) to map mannose-related pathways in host-microbe interactions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    D-Mannose
    Reactant of Route 2
    D-Mannose

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.